1-[2-(3-Bromophenyl)ethyl]pyrrolidine
Overview
Description
1-[2-(3-Bromophenyl)ethyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
The synthesis of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine typically involves the reaction of 3-bromophenylacetonitrile with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(3-Bromophenyl)ethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and the formation of the corresponding phenyl derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[2-(3-Bromophenyl)ethyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bromophenyl derivatives on various biological systems. It may serve as a probe to investigate the interactions of similar compounds with biological targets.
Medicine: The compound’s potential pharmacological activities make it a candidate for drug development. Researchers may explore its effects on different biological pathways to identify potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The bromophenyl group in the compound can interact with various enzymes and receptors, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for certain targets.
The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used. Researchers may conduct studies to elucidate the detailed mechanism of action and identify the key interactions responsible for its effects.
Comparison with Similar Compounds
1-[2-(3-Bromophenyl)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-Bromophenyl)ethyl]pyrrolidine: This compound has a bromine atom at the para position of the phenyl ring, which may result in different chemical reactivity and biological activity compared to the meta-substituted compound.
1-[2-(3-Chlorophenyl)ethyl]pyrrolidine:
1-[2-(3-Methylphenyl)ethyl]pyrrolidine: The methyl group in this compound may lead to different steric and electronic effects, influencing its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWUBDIFJUPQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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